(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
CAS No.: 2231675-53-7
Cat. No.: VC2616625
Molecular Formula: C7H8BrClF2N2O
Molecular Weight: 289.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231675-53-7 |
|---|---|
| Molecular Formula | C7H8BrClF2N2O |
| Molecular Weight | 289.5 g/mol |
| IUPAC Name | [5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrF2N2O.ClH/c8-5-1-4(2-11)6(12-3-5)13-7(9)10;/h1,3,7H,2,11H2;1H |
| Standard InChI Key | SFLFVNDLIGYZOT-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1CN)OC(F)F)Br.Cl |
| Canonical SMILES | C1=C(C=NC(=C1CN)OC(F)F)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a substituted pyridine compound with multiple functional groups attached to its aromatic heterocyclic core. The systematic organization of these functional groups creates a molecule with distinctive chemical properties and reactivity patterns.
Identification Parameters
The compound is uniquely identified through several chemical identifiers that allow for its unambiguous recognition in scientific databases and literature. The table below summarizes the key identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 2231675-53-7 |
| Molecular Formula | C₇H₈BrClF₂N₂O |
| IUPAC Name | [5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride |
| MDL Number | MFCD31621144 |
| InChIKey | SFLFVNDLIGYZOT-UHFFFAOYSA-N |
| SMILES Notation | NCC1=CC(Br)=CN=C1OC(F)F.[H]Cl |
| Parent Compound | CID 137347044 ((5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine) |
The compound is registered in chemical databases with the CAS number 2231675-53-7, which serves as its primary identifier in regulatory and commercial contexts . The molecular formula C₇H₈BrClF₂N₂O indicates its elemental composition, containing carbon, hydrogen, bromine, chlorine, fluorine, nitrogen, and oxygen atoms . The IUPAC name provides a systematic method for describing the compound's structure, emphasizing the positions of the functional groups on the pyridine ring .
Structural Features
The structure of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride exhibits several notable features:
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A pyridine core with nitrogen at position 1 of the ring
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A bromine atom at position 5, providing a site for potential cross-coupling reactions
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A difluoromethoxy group (OCF₂H) at position 2, contributing to metabolic stability
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A methanamine group (CH₂NH₂) at position 3, offering a point for further functionalization
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A hydrochloride salt formation, enhancing stability and solubility in aqueous solutions
The difluoromethoxy group is particularly significant, as fluorinated compounds often display enhanced pharmacokinetic properties, including improved metabolic stability and membrane permeability. The methanamine functionality provides a reactive site for further chemical modifications, such as amide bond formation or alkylation reactions, expanding the compound's utility in organic synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is essential for assessing its behavior in various chemical reactions and its potential applications in research and development.
Physical Properties
The compound exists as a solid at room temperature, consistent with its salt form and relatively high molecular weight . The table below summarizes the key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 289.50 g/mol |
| Physical State | Solid |
| Storage Temperature | Ambient (room temperature) |
| Appearance | Not specifically documented, likely a crystalline powder |
| Solubility | Enhanced in aqueous solutions (due to hydrochloride salt formation) |
The molecular weight of 289.50 g/mol places this compound in the range typically considered favorable for drug-like properties, according to Lipinski's Rule of Five . The hydrochloride salt formation significantly affects the compound's physical properties, particularly improving its solubility in polar solvents compared to the free base form.
Chemical Reactivity
The chemical reactivity of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is governed by its functional groups, each offering distinct reaction pathways:
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The bromine at position 5 serves as an excellent leaving group for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.
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The difluoromethoxy group at position 2 provides metabolic stability and alters the electronic properties of the pyridine ring.
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The methanamine group at position 3 can participate in numerous reactions, including amide formation, reductive amination, and nucleophilic substitution.
These reactive sites enable the compound to serve as a versatile building block in the synthesis of more complex structures, particularly those relevant to pharmaceutical research and development.
Synthesis Methods
The synthesis of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride typically involves a multi-step process that must address the challenges of regioselective functionalization of the pyridine ring.
Related Synthetic Procedures
Some insight into potential synthetic routes can be gained by examining the synthesis of related compounds. For instance, the preparation of 5-bromo-2-methylpyridine, which shares the 5-bromopyridine core structure, involves:
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Condensation of diethyl malonate with 5-nitryl-2-chloropyridine
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Decarboxylation under acidic conditions to obtain 5-nitro-2-methylpyridine
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Hydrogenation reduction using Pd/C catalyst to yield 5-amino-2-methylpyridine
A similar approach might be adapted for the synthesis of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, with appropriate modifications to accommodate the different substitution pattern.
Another related compound, (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol (CAS: 2231673-99-5), might serve as an intermediate in the synthesis, where the alcohol group could be converted to the amine functionality through a sequence involving activation (e.g., mesylation), azide formation, and reduction .
Applications and Research Significance
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride possesses structural features that make it valuable in various research contexts, particularly in medicinal chemistry and pharmaceutical development.
Building Block in Chemical Synthesis
The primary application of this compound is as a building block in organic synthesis. Its multifunctional nature, featuring sites for cross-coupling (bromine), metabolic stabilization (difluoromethoxy), and further derivatization (methanamine), makes it an attractive starting material for the synthesis of more complex molecules.
In pharmaceutical research, such building blocks are essential for constructing compound libraries and for structure-activity relationship (SAR) studies. The presence of the difluoromethoxy group is particularly significant, as fluorinated compounds often exhibit enhanced pharmacokinetic properties, including improved metabolic stability and membrane permeability.
Related Compounds and Structural Analogs
Exploring the chemical space around (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride provides valuable context for understanding its properties and potential applications.
Parent and Component Compounds
The parent compound of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine (CID 137347044), which is the free base form without the hydrochloride salt . The relationship between the free base and the salt form is significant, as the salt formation alters the compound's physical properties, particularly solubility and stability.
Structural Analogs
Several structural analogs of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride have been identified in chemical databases and literature:
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(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol (CAS: 2231673-99-5): Features an alcohol group instead of the amine group at position 3, potentially serving as a synthetic precursor .
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(5-bromo-2-fluoropyridin-3-yl)methanamine (CAS: 1211584-25-6): Contains a single fluoro group at position 2 instead of the difluoromethoxy group, representing a simplified analog .
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Various brominated pyridine derivatives, such as 5-bromo-2-methylpyridine: Share the core bromopyridine structure but with different substitution patterns .
These related compounds form a chemical family that shares common structural features and potentially similar chemical behaviors and applications. The systematic exploration of such structural analogs is a fundamental approach in medicinal chemistry for optimizing compound properties and biological activities.
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